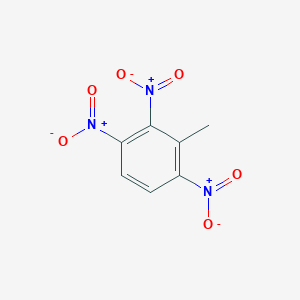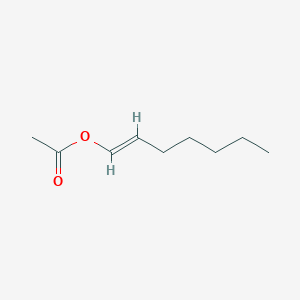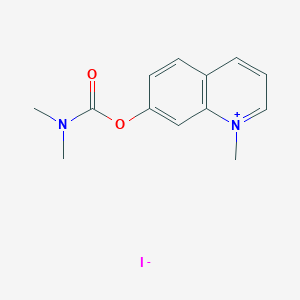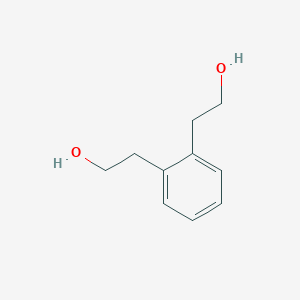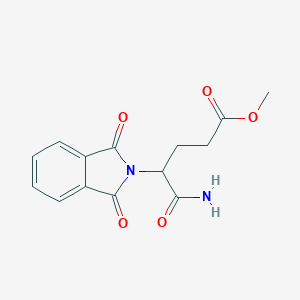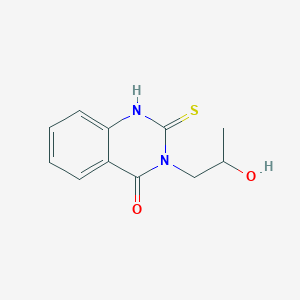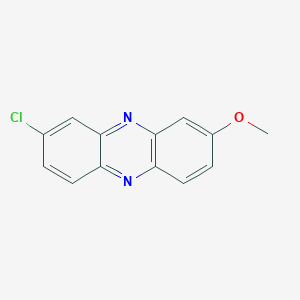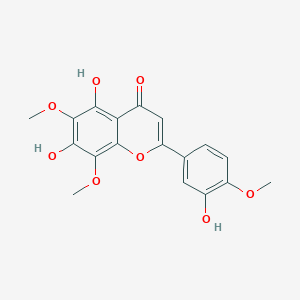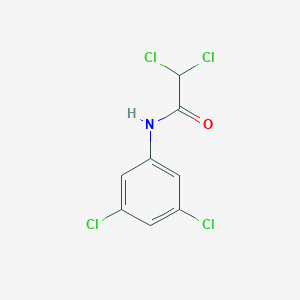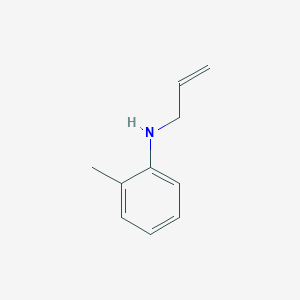
n-アリル-2-メチルアニリン
概要
説明
n-Allyl-2-methylaniline is an organic compound that belongs to the class of N-allyl anilines. These compounds are characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of an aniline ring. n-Allyl-2-methylaniline is a valuable building block in organic synthesis and is used in the production of various pharmaceuticals and electronic materials .
科学的研究の応用
n-Allyl-2-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
Target of Action
The primary target of n-Allyl-2-methylaniline is the process of monoallylation of anilines . This process is a fundamental transformation that results in various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Mode of Action
n-Allyl-2-methylaniline interacts with its targets through a catalytic process . This process involves the use of a 10 wt% WO3/ZrO2 catalyst, which enables the monoallylation of aniline to give n-Allyl-2-methylaniline in good yields with excellent selectivity . The catalytic mechanism suggests that the dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation .
Biochemical Pathways
The biochemical pathway affected by n-Allyl-2-methylaniline is the monoallylation of anilines . This pathway results in the formation of various kinds of valuable building block allyl compounds . The employment of allyl alcohol as an allyl source can follow the sustainability due to the formation of only water as a coproduct through dehydrative monoallylation .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability are likely influenced by the catalytic process used in its formation .
Result of Action
The result of n-Allyl-2-methylaniline’s action is the production of various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Action Environment
The action of n-Allyl-2-methylaniline is influenced by environmental factors such as the presence of a suitable catalyst . The use of a 10 wt% WO3/ZrO2 catalyst is crucial for the monoallylation process . The inhibition of the over allylation of the n-Allyl-2-methylanilines is explained by the unwilling contact of the n-Allyl-2-methylaniline with the active sites of WO3/ZrO2 due to the steric hindrance .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of n-Allyl-2-methylaniline typically involves the monoallylation of 2-methylaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide supported on zirconium dioxide (WO3/ZrO2) catalyst can be used to achieve high yields and excellent selectivity . The reaction conditions generally involve heating the mixture of 2-methylaniline and allyl alcohol in the presence of the catalyst at elevated temperatures.
Industrial Production Methods
In industrial settings, the continuous flow synthesis of n-Allyl-2-methylaniline can be achieved using the same WO3/ZrO2 catalyst. This method allows for the efficient production of the compound with high selectivity (97-99%) and minimal by-products .
化学反応の分析
Types of Reactions
n-Allyl-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
類似化合物との比較
Similar Compounds
n-Allyl aniline: Similar structure but without the methyl group on the aniline ring.
n-Allyl-N-methylaniline: Contains an additional methyl group on the nitrogen atom.
n-Allyl-2-chloroaniline: Contains a chlorine atom on the aniline ring instead of a methyl group.
Uniqueness
n-Allyl-2-methylaniline is unique due to the presence of both an allyl group and a methyl group on the aniline ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
特性
IUPAC Name |
2-methyl-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQNIEANPCTPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290704 | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15316-91-3 | |
| Record name | NSC70446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-ortho-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of N-Allyl-2-methylaniline under thermal conditions in the presence of zinc chloride?
A1: Research indicates that N-Allyl-2-methylaniline undergoes a charge-induced [3s, 3s] sigmatropic rearrangement when heated to 140°C in xylene with zinc chloride as a catalyst []. This reaction primarily yields 2-allyl-6-methylaniline as the major product. Minor products include 4-allyl-2-methylaniline and 2,7-dimethyl-indoline. The formation of 4-allyl-2-methylaniline suggests that two consecutive [3s, 3s]-sigmatropic rearrangements are also possible. Furthermore, heating 2-allyl-6-methylaniline in the presence of zinc chloride also leads to the formation of 2,7-dimethyl-indoline.
Q2: Does the structure of the N-allyl substituent in N-Allyl-2-methylaniline influence the outcome of the zinc chloride catalyzed rearrangement?
A2: Yes, the structure of the N-allyl substituent significantly affects the reaction pathway []. Replacing the allyl group with a crotyl group, as in N-crotyl-2-methylaniline, leads to the exclusive formation of 2-(1′-methylallyl)-6-methylaniline and 4-crotyl-2-methylaniline when heated with zinc chloride. This outcome confirms that the rearrangement proceeds via a [3s, 3s]-sigmatropic mechanism, as the products observed are consistent with the expected migration of the crotyl group.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


